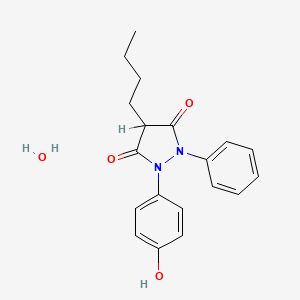

Oxyphenbutazone monohydrate

Description

Properties

IUPAC Name |

4-butyl-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3.H2O/c1-2-3-9-17-18(23)20(14-7-5-4-6-8-14)21(19(17)24)15-10-12-16(22)13-11-15;/h4-8,10-13,17,22H,2-3,9H2,1H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNDQSXOVEQXJOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1C(=O)N(N(C1=O)C2=CC=C(C=C2)O)C3=CC=CC=C3.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90991079 | |

| Record name | 4-Butyl-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90991079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7081-38-1 | |

| Record name | Oxyphenbutazone monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7081-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxyphenbutazone [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007081381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Butyl-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90991079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OXYPHENBUTAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H806S4B3NS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Oxyphenbutazone Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyphenbutazone, a metabolite of phenylbutazone, is a non-steroidal anti-inflammatory drug (NSAID) that was previously used for its analgesic and antipyretic properties.[1] Although it has been largely withdrawn from the market due to concerns about side effects, its chemical structure and pharmacological activity remain of interest to researchers in drug development and medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis and characterization of oxyphenbutazone monohydrate (C₁₉H₂₂N₂O₄), presenting detailed (though synthetically derived from related compounds due to a lack of direct literature) experimental protocols, quantitative data, and visualizations to aid in its scientific investigation.

Physicochemical Properties

A summary of the key physicochemical properties of oxyphenbutazone and its monohydrate form is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₂₂N₂O₄ | [1] |

| Molecular Weight | 342.39 g/mol | [1] |

| IUPAC Name | 4-butyl-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione;hydrate | [1] |

| Melting Point | 96 °C (monohydrate), 124-125 °C (anhydrous) | ChemWhat |

| Appearance | White to yellowish-white crystalline powder | PubChem |

Synthesis of Oxyphenbutazone Monohydrate

Proposed Synthetic Pathway

Caption: Proposed synthesis of oxyphenbutazone monohydrate.

Experimental Protocol

Step 1: Condensation of Diethyl n-butylmalonate and 1-(4-Hydroxyphenyl)-2-phenylhydrazine

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(4-hydroxyphenyl)-2-phenylhydrazine (1 equivalent) in a suitable solvent such as anhydrous ethanol.

-

Add diethyl n-butylmalonate (1 equivalent) to the solution.

-

Add a catalytic amount of a base, such as sodium ethoxide, to the reaction mixture.

-

Heat the mixture to reflux and maintain the reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the reaction mixture with a dilute acid (e.g., hydrochloric acid) to precipitate the crude oxyphenbutazone.

-

Filter the precipitate, wash it with cold water, and dry it under vacuum.

Step 2: Recrystallization and Hydration

-

Dissolve the crude oxyphenbutazone in a minimal amount of a hot solvent mixture, such as ethanol/water.

-

Allow the solution to cool slowly to room temperature to facilitate the formation of crystals.

-

Further cool the mixture in an ice bath to maximize crystal formation.

-

Collect the crystals of oxyphenbutazone monohydrate by filtration.

-

Wash the crystals with a small amount of cold ethanol/water mixture.

-

Dry the crystals at a low temperature under vacuum to obtain pure oxyphenbutazone monohydrate.

Characterization of Oxyphenbutazone Monohydrate

A comprehensive characterization of the synthesized oxyphenbutazone monohydrate is crucial to confirm its identity, purity, and structure. The following analytical techniques are recommended:

Characterization Workflow

Caption: Analytical workflow for oxyphenbutazone monohydrate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of oxyphenbutazone monohydrate.

Experimental Protocol:

-

Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Expected ¹H and ¹³C NMR Data (Predicted based on typical chemical shifts):

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| Aromatic Protons | 6.8 - 7.5 | m | Phenyl and hydroxyphenyl rings |

| CH (pyrazolidine ring) | ~3.5 | t | Methine proton at C4 |

| CH₂ (butyl chain) | 1.2 - 2.2 | m | Methylene protons |

| CH₃ (butyl chain) | ~0.9 | t | Methyl protons |

| OH (hydroxyl group) | Variable | s (broad) | Phenolic proton |

| H₂O | Variable | s (broad) | Water of hydration |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| C=O | ~175 | Carbonyl carbons |

| Aromatic C | 115 - 160 | Phenyl and hydroxyphenyl carbons |

| CH (pyrazolidine ring) | ~55 | Methine carbon at C4 |

| Butyl Chain C | 13 - 35 | Alkyl carbons |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

-

Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a thin, transparent disk.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups in oxyphenbutazone monohydrate.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3200-3600 (broad) | O-H | Stretching (phenolic and water) |

| 3000-3100 | C-H (aromatic) | Stretching |

| 2850-2960 | C-H (aliphatic) | Stretching |

| ~1710 and ~1750 | C=O | Stretching (pyrazolidinedione ring) |

| 1450-1600 | C=C | Stretching (aromatic rings) |

| ~1290 | C-N | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).

-

Acquire the mass spectrum in both positive and negative ion modes.

-

Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation data.

Expected Mass Spectrometry Data:

| Ion | m/z | Assignment |

| [M+H]⁺ | 325.15 | Protonated anhydrous molecule |

| [M-H]⁻ | 323.14 | Deprotonated anhydrous molecule |

The fragmentation pattern in MS/MS would likely involve cleavages of the butyl chain and the bonds within the pyrazolidinedione ring.

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal properties of the compound, including melting point and the presence of water of hydration.[2][3][4]

Experimental Protocol:

-

DSC:

-

Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature.

-

-

TGA:

-

Accurately weigh 5-10 mg of the sample into a tared TGA pan.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Record the mass loss as a function of temperature.

-

Expected Thermal Analysis Data:

-

DSC: An endothermic peak corresponding to the loss of water of hydration, followed by a sharp endothermic peak at the melting point of the anhydrous form. The melting point of the monohydrate is reported to be around 96 °C.

-

TGA: A weight loss step corresponding to the loss of one mole of water per mole of oxyphenbutazone, which is approximately 5.26% of the total mass. This weight loss should occur at a temperature consistent with the first endotherm observed in the DSC thermogram.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of oxyphenbutazone monohydrate. While a definitive, published synthesis protocol is elusive, the proposed method, based on established chemical principles for related compounds, offers a viable starting point for its laboratory preparation. The detailed characterization protocols and expected data will enable researchers to rigorously verify the identity and purity of the synthesized compound, facilitating further studies into its chemical and biological properties. The provided visualizations of the synthetic pathway and characterization workflow serve as clear and concise guides for planning and executing these experimental procedures.

References

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Oxyphenbutazone Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyphenbutazone, a metabolite of the nonsteroidal anti-inflammatory drug (NSAID) phenylbutazone, has been utilized for its anti-inflammatory, analgesic, and antipyretic properties. This technical guide provides a comprehensive overview of the in vitro mechanism of action of oxyphenbutazone monohydrate, focusing on its molecular targets and the signaling pathways it modulates. The information presented herein is intended to support further research and drug development efforts.

Core Mechanisms of Action

Oxyphenbutazone monohydrate exerts its effects through several in vitro mechanisms, primarily centered around the inhibition of inflammatory mediators and modulation of key cellular signaling pathways.

Non-selective Inhibition of Cyclooxygenase (COX) Enzymes

The principal mechanism of action for oxyphenbutazone is the non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, oxyphenbutazone effectively reduces the production of prostaglandins.[1]

Table 1: Quantitative Data on COX Inhibition by Phenylbutazone (Equine)

| Compound | Target | IC50 | Species | Reference |

| Phenylbutazone | COX-1 | 1.9 µg/mL | Horse | [2] |

| Phenylbutazone | COX-2 | 1.2 µg/mL | Horse | [2] |

Deactivation of the Wnt/β-catenin Signaling Pathway

Recent research has illuminated a role for oxyphenbutazone in the deactivation of the Wnt/β-catenin signaling pathway.[3][4] This pathway is crucial in cell proliferation, differentiation, and survival. In the context of inflammation and cancer, aberrant activation of the Wnt/β-catenin pathway is often observed.

Oxyphenbutazone has been shown to promote cytotoxicity in Hep3B human liver cancer cells by suppressing prostaglandin E2 (PGE2) and deactivating the Wnt/β-catenin signaling pathway.[3][4] This suggests a potential application for oxyphenbutazone in oncology, beyond its traditional anti-inflammatory use. The deactivation of this pathway likely involves the modulation of key components such as β-catenin and glycogen synthase kinase 3β (GSK-3β).

Inhibition of Purine Salvage Pathway Enzymes

An earlier in vitro study demonstrated that oxyphenbutazone can inhibit enzymes of the purine salvage pathway in human lymphocytes. Specifically, it was found to decrease the activity of adenine phosphoribosyltransferase (APRT) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[5] This inhibition was reported to result in a 23% to 39% loss of enzyme activity at a concentration of 50 µg/mL.[5] This mechanism may contribute to its overall cellular effects, potentially impacting nucleotide metabolism in rapidly proliferating cells.

Table 2: Quantitative Data on Purine Salvage Pathway Inhibition

| Enzyme | Cell Type | Inhibition | Concentration | Reference |

| Adenine Phosphoribosyltransferase | Human Lymphocytes | 23-39% | 50 µg/mL | [5] |

| Hypoxanthine-guanine Phosphoribosyltransferase | Human Lymphocytes | 23-39% | 50 µg/mL | [5] |

Modulation of Neutrophil Function

Oxyphenbutazone has been observed to modulate the activity of neutrophils, which are key players in the inflammatory response. Its effects likely include the inhibition of neutrophil migration (chemotaxis) and the release of pro-inflammatory mediators such as myeloperoxidase (MPO).

Inhibition of Cytokine Production

Oxyphenbutazone hydrate has been shown to inhibit the bioactivity of the pro-inflammatory cytokine Interleukin-6 (IL-6) with an IC50 of 7.5 µM.[3] The inhibition of other cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), is also a likely component of its anti-inflammatory profile, although specific IC50 values are not currently available.

Table 3: Quantitative Data on Cytokine Inhibition

| Cytokine | Assay | IC50 | Reference |

| Interleukin-6 (IL-6) | Bioactivity in IL-6-dependent hybridoma | 7.5 µM | [3] |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to facilitate the replication and further investigation of oxyphenbutazone's mechanisms of action.

Cyclooxygenase (COX) Inhibition Assay (Whole Blood Assay)

This protocol is adapted from a general method for assessing COX-1 and COX-2 inhibition in human whole blood.

Materials:

-

Heparinized human whole blood

-

Oxyphenbutazone monohydrate

-

Lipopolysaccharide (LPS) for COX-2 induction

-

Arachidonic acid

-

Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TxB2)

Procedure:

-

COX-1 Activity:

-

Aliquots of whole blood are pre-incubated with various concentrations of oxyphenbutazone monohydrate or vehicle control for 1 hour at 37°C.

-

Spontaneous blood coagulation is allowed to proceed for 1 hour at 37°C to induce platelet activation and subsequent TxB2 production via COX-1.

-

The reaction is stopped by placing the samples on ice and adding a COX inhibitor (e.g., indomethacin).

-

Plasma is separated by centrifugation.

-

TxB2 levels are quantified using an EIA kit.

-

-

COX-2 Activity:

-

Aliquots of whole blood are pre-incubated with aspirin to inactivate COX-1.

-

LPS is added to induce COX-2 expression, and the blood is incubated for 24 hours at 37°C.

-

Various concentrations of oxyphenbutazone monohydrate or vehicle control are added and incubated for a further 30 minutes.

-

Arachidonic acid is added to initiate prostaglandin synthesis.

-

The reaction is stopped, and plasma is separated.

-

PGE2 levels are quantified using an EIA kit.

-

-

Data Analysis:

-

IC50 values are calculated from the concentration-response curves for the inhibition of TxB2 (COX-1) and PGE2 (COX-2) production.

-

Western Blot Analysis for Wnt/β-catenin Signaling Pathway Components

This protocol outlines the general steps for assessing changes in protein expression and phosphorylation status of key components of the Wnt/β-catenin pathway.

Materials:

-

Hep3B cells

-

Oxyphenbutazone monohydrate

-

Cell lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (anti-β-catenin, anti-phospho-GSK-3β, anti-GSK-3β, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagents

Procedure:

-

Cell Culture and Treatment:

-

Hep3B cells are cultured to approximately 80% confluency.

-

Cells are treated with various concentrations of oxyphenbutazone monohydrate for specified time points.

-

-

Protein Extraction and Quantification:

-

Cells are washed with PBS and lysed.

-

Protein concentration in the lysates is determined.

-

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies overnight at 4°C.

-

The membrane is washed and incubated with HRP-conjugated secondary antibodies.

-

-

Detection and Analysis:

-

The protein bands are visualized using a chemiluminescence detection system.

-

Band intensities are quantified, and protein levels are normalized to a loading control (e.g., β-actin).

-

Neutrophil Chemotaxis Assay (Boyden Chamber Assay)

This protocol describes a common method for evaluating the effect of a compound on neutrophil migration.

Materials:

-

Human neutrophils isolated from fresh blood

-

Boyden chamber apparatus with polycarbonate membranes (3-5 µm pores)

-

Chemoattractant (e.g., fMLP or IL-8)

-

Oxyphenbutazone monohydrate

-

Cell staining and counting reagents

Procedure:

-

Cell Preparation:

-

Human neutrophils are isolated and resuspended in assay medium.

-

Neutrophils are pre-incubated with various concentrations of oxyphenbutazone monohydrate or vehicle control.

-

-

Assay Setup:

-

The lower chamber of the Boyden apparatus is filled with the chemoattractant solution.

-

The membrane is placed over the lower chamber.

-

The pre-treated neutrophil suspension is added to the upper chamber.

-

-

Incubation:

-

The chamber is incubated at 37°C in a humidified atmosphere for 1-2 hours to allow for cell migration.

-

-

Quantification of Migration:

-

The membrane is removed, and non-migrated cells on the top surface are scraped off.

-

Migrated cells on the bottom surface of the membrane are fixed, stained, and counted under a microscope.

-

Alternatively, migrated cells in the lower chamber can be quantified using a cell viability assay.

-

-

Data Analysis:

-

The number of migrated cells in the treated groups is compared to the vehicle control to determine the inhibitory effect of oxyphenbutazone.

-

Visualizations

Signaling Pathway Diagrams

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inhibitory effects of anti-inflammatory drugs on interleukin-6 bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Oxyphenbutazone monohydrate | CAS#:7081-38-1 | Chemsrc [chemsrc.com]

Oxyphenbutazone monohydrate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Oxyphenbutazone Monohydrate, a non-steroidal anti-inflammatory drug (NSAID) and an active metabolite of phenylbutazone. This document details its chemical properties, including its CAS number and molecular weight, and delves into its primary mechanism of action as a non-selective cyclooxygenase (COX) inhibitor. Detailed experimental protocols for assessing its anti-inflammatory activity are provided, alongside a structured presentation of its inhibitory potency. Furthermore, this guide illustrates the key signaling pathway involved in its mechanism of action using a clear and concise diagram. While historically used for its potent anti-inflammatory and analgesic effects, Oxyphenbutazone was withdrawn from many markets in the mid-1980s due to concerns about side effects, including bone marrow suppression. This guide serves as a technical resource for researchers and professionals in drug development interested in the pharmacological profile of this compound.

Chemical and Physical Properties

Oxyphenbutazone Monohydrate is the hydrated form of oxyphenbutazone, a major active metabolite of phenylbutazone. Key identifying information and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | 4-butyl-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione;hydrate | |

| Synonyms | Oxyphenbutazone hydrate, 4-Butyl-1-(p-hydroxyphenyl)-2-phenyl-3,5-pyrazolidinedione monohydrate | |

| CAS Number | 7081-38-1 | |

| Molecular Formula | C₁₉H₂₂N₂O₄ | |

| Molecular Weight | 342.39 g/mol | |

| Appearance | White to yellowish-white crystalline powder |

Note: The anhydrous form of oxyphenbutazone has the CAS number 129-20-4 and a molecular weight of 324.38 g/mol .

Mechanism of Action: Cyclooxygenase Inhibition

Oxyphenbutazone exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking the action of COX enzymes, oxyphenbutazone reduces the production of these pro-inflammatory prostaglandins.

Prostaglandin Biosynthesis Pathway

The following diagram illustrates the central role of COX enzymes in the conversion of arachidonic acid to prostaglandins, the pathway inhibited by oxyphenbutazone.

Quantitative Data on COX Inhibition

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-1/COX-2 Ratio | Reference(s) |

| Celecoxib | 82 | 6.8 | 12 | [1] |

| Diclofenac | 0.076 | 0.026 | 2.9 | [1] |

| Ibuprofen | 12 | 80 | 0.15 | [1] |

| Indomethacin | 0.0090 | 0.31 | 0.029 | [1] |

| Meloxicam | 37 | 6.1 | 6.1 | [1] |

| Piroxicam | 47 | 25 | 1.9 | [1] |

IC₅₀ values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC₅₀ indicates greater potency. The COX-1/COX-2 ratio is an indicator of selectivity; a higher ratio suggests greater selectivity for COX-2.

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a general method for determining the COX-1 and COX-2 inhibitory activity of a test compound like oxyphenbutazone using a colorimetric or fluorometric assay kit.

Objective: To determine the IC₅₀ values of oxyphenbutazone for COX-1 and COX-2.

Materials:

-

Purified ovine or human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

Reaction buffer (e.g., Tris-HCl)

-

Test compound (Oxyphenbutazone) dissolved in a suitable solvent (e.g., DMSO)

-

Positive controls (e.g., celecoxib for COX-2, SC-560 for COX-1)

-

Microplate reader

-

Commercial COX inhibitor screening assay kit

Procedure:

-

Reagent Preparation: Prepare all reagents as per the assay kit manufacturer's instructions. This includes the preparation of a series of dilutions of oxyphenbutazone.

-

Enzyme Incubation: To the wells of a microplate, add the reaction buffer, heme, and the COX enzyme (either COX-1 or COX-2).

-

Inhibitor Addition: Add the various concentrations of oxyphenbutazone or the positive control to the respective wells. Include a vehicle control (solvent only).

-

Pre-incubation: Incubate the plate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add arachidonic acid to all wells to initiate the enzymatic reaction.

-

Reaction Incubation: Incubate the plate for a short period (e.g., 2-5 minutes) at the controlled temperature.

-

Detection: Stop the reaction and measure the product formation (e.g., Prostaglandin G₂) using a microplate reader at the appropriate wavelength for the detection method used (colorimetric or fluorometric).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of oxyphenbutazone compared to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model for evaluating the acute anti-inflammatory activity of NSAIDs.

Objective: To assess the in vivo anti-inflammatory effect of oxyphenbutazone by measuring the reduction of carrageenan-induced paw edema.

Materials:

-

Male Wistar or Sprague-Dawley rats (150-200 g)

-

1% (w/v) carrageenan solution in sterile saline

-

Oxyphenbutazone

-

Vehicle (e.g., 0.5% carboxymethyl cellulose in water)

-

Positive control (e.g., Indomethacin, 10 mg/kg)

-

Parenteral administration equipment (e.g., oral gavage needles)

-

Plethysmometer or digital calipers for measuring paw volume/thickness

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Grouping and Fasting: Divide the animals into groups (e.g., vehicle control, positive control, and different dose levels of oxyphenbutazone). Fast the animals overnight before the experiment with free access to water.

-

Drug Administration: Administer oxyphenbutazone (e.g., doses ranging from 25-100 mg/kg), the vehicle, or the positive control orally or intraperitoneally one hour before the carrageenan injection.

-

Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: Measure the paw volume or thickness of each rat using a plethysmometer or calipers at time 0 (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours post-injection).

-

Data Analysis: Calculate the percentage of increase in paw volume (edema) for each animal at each time point relative to its initial paw volume. Then, calculate the percentage of inhibition of edema for the drug-treated groups compared to the vehicle control group using the following formula: Percentage Inhibition = [(Mean edema of control group - Mean edema of treated group) / Mean edema of control group] x 100

-

Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the anti-inflammatory effect.

Further Mechanistic Insights: NF-κB Signaling Pathway

While direct inhibition of COX is the primary mechanism of action for oxyphenbutazone, the downstream effects on inflammatory signaling cascades are also of interest. The nuclear factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, and its activation leads to the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and even COX-2 itself. By reducing the production of prostaglandins, which can act as signaling molecules that further activate inflammatory pathways, oxyphenbutazone can indirectly modulate the activity of transcription factors like NF-κB.

Conclusion

Oxyphenbutazone monohydrate is a well-characterized NSAID with a clear mechanism of action centered on the non-selective inhibition of COX enzymes. The experimental protocols detailed in this guide provide a framework for the in vitro and in vivo evaluation of its anti-inflammatory properties. While its clinical use has been largely discontinued due to safety concerns, the study of oxyphenbutazone and its interactions with inflammatory pathways continues to provide valuable insights for the development of new and safer anti-inflammatory therapeutics. This technical guide serves as a foundational resource for researchers and professionals in the field, offering key data and methodologies for the scientific investigation of this compound.

References

Biological activity of oxyphenbutazone monohydrate

An In-depth Technical Guide to the Biological Activity of Oxyphenbutazone Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxyphenbutazone, a primary active metabolite of the non-steroidal anti-inflammatory drug (NSAID) phenylbutazone, exhibits potent anti-inflammatory, analgesic, and antipyretic properties. Its principal mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Additional biological activities include the stabilization of lysosomal membranes, modulation of immune cell function, and potential antineoplastic and antimicrobial effects. This technical guide provides a comprehensive overview of the biological activities of oxyphenbutazone, detailing its mechanisms of action, summarizing key quantitative pharmacological data, and outlining relevant experimental protocols. Despite its efficacy, oxyphenbutazone was withdrawn from most global markets in the mid-1980s due to significant safety concerns, including bone marrow suppression and Stevens-Johnson syndrome.[1]

Introduction

Oxyphenbutazone is a pyrazolidinedione derivative and a p-hydroxy analog of phenylbutazone.[2] Historically marketed under trade names such as Tandearil, it was widely used for managing pain and inflammation associated with rheumatic and musculoskeletal disorders.[2] As a metabolite of phenylbutazone, it shares a similar spectrum of activity and toxicity.[3] Although effective, its clinical use was curtailed due to a high incidence of severe adverse effects, leading to its withdrawal from markets worldwide.[1] Understanding its biological activity remains relevant for toxicological studies and for providing context in the development of safer anti-inflammatory agents.

Mechanism of Action

The therapeutic effects of oxyphenbutazone are attributed to several distinct biological mechanisms, with COX inhibition being the most significant.

Primary Mechanism: Cyclooxygenase (COX) Inhibition

Oxyphenbutazone functions as a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[4]

-

COX-1 is a constitutively expressed enzyme responsible for producing prostaglandins that mediate homeostatic functions, including gastrointestinal mucosal protection and platelet aggregation.

-

COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins that mediate inflammation, pain, and fever.

By inhibiting both isoforms, oxyphenbutazone blocks the conversion of arachidonic acid into prostaglandins (PGG2 and PGH2), leading to a reduction in the downstream production of various pro-inflammatory prostanoids.[5] This dual inhibition is responsible for both its therapeutic anti-inflammatory effects and its gastrointestinal side effects.[5]

References

Oxyphenbutazone Monohydrate as a Metabolite of Phenylbutazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of oxyphenbutazone monohydrate, the primary active metabolite of the non-steroidal anti-inflammatory drug (NSAID) phenylbutazone. Phenylbutazone undergoes extensive hepatic metabolism, with hydroxylation being a key pathway leading to the formation of oxyphenbutazone, which itself possesses significant anti-inflammatory and analgesic properties. This document details the metabolic pathway, the enzymes involved, and the pharmacokinetic profiles of both parent drug and metabolite across various species. Furthermore, it outlines detailed experimental protocols for the analysis of these compounds and discusses their shared mechanism of action through the inhibition of cyclooxygenase enzymes. Finally, the significant toxicological aspects of oxyphenbutazone, which ultimately led to its withdrawal from human use, are examined.

Introduction

Phenylbutazone is a potent NSAID that has been widely used in both human and veterinary medicine for the treatment of inflammatory conditions.[1] Its therapeutic effects are largely mediated through its active metabolite, oxyphenbutazone.[2][3] Oxyphenbutazone is formed via hepatic oxidative metabolism and shares the analgesic and anti-inflammatory properties of its parent compound.[2] The study of oxyphenbutazone is crucial for understanding the overall pharmacological and toxicological profile of phenylbutazone. This guide aims to provide an in-depth technical resource for professionals in drug development and research, focusing on the formation, analysis, and biological activities of oxyphenbutazone monohydrate.

Metabolism of Phenylbutazone to Oxyphenbutazone

The biotransformation of phenylbutazone to oxyphenbutazone is a critical step in its mechanism of action and elimination. This process occurs primarily in the liver.

Metabolic Pathway

The principal metabolic pathway for the formation of oxyphenbutazone from phenylbutazone is aromatic hydroxylation.[4] This reaction introduces a hydroxyl group onto one of the phenyl rings of the phenylbutazone molecule.[3] This metabolic conversion is a Phase I reaction mediated by hepatic enzymes.

dot

Metabolic conversion of Phenylbutazone.

Enzymes Involved

The enzymatic conversion of phenylbutazone to oxyphenbutazone is primarily carried out by the cytochrome P450 (CYP) superfamily of enzymes located in the liver.[4] Specifically, studies in horses have identified CYP3A97 as the key enzyme responsible for this biotransformation.[4] In other species, the metabolism is broadly attributed to hepatic mono-oxygenases.[5][6]

Quantitative Data: Pharmacokinetics

The pharmacokinetic profiles of phenylbutazone and oxyphenbutazone have been studied in various species. The following tables summarize key pharmacokinetic parameters.

Table 1: Pharmacokinetic Parameters of Phenylbutazone in Various Species

| Species | Dose & Route | Elimination Half-life (t½) (hours) | Total Body Clearance (ClT) | Volume of Distribution (Vd) |

| Miniature Donkeys | 4.4 mg/kg IV | Median: 1.1 | Mean: 5.8 mL/kg/min | - |

| Horses | 4.4 mg/kg IV | ~5 | - | - |

| Pigs | - | Much faster than in humans | - | 0.18 L/kg |

| Goats | 4.4 mg/kg IV | 15.3 ± 1.15 | - | - |

| Goats | 4.4 mg/kg Oral | 22.0 ± 3.32 | - | - |

| Cattle | 4.4 mg/kg IV | 35.9 | 2.77 mL/kg/h | - |

| Humans | Single dose | ~70-80 | - | Small |

Data compiled from multiple sources.[2][5][7][8][9][10]

Table 2: Pharmacokinetic Parameters of Oxyphenbutazone (Metabolite) Following Phenylbutazone Administration

| Species | Dose of Phenylbutazone & Route | Time to Peak Concentration (Tmax) | Peak Serum Concentration (Cmax) | Elimination Half-life (t½) (hours) |

| Miniature Donkeys | 4.4 mg/kg IV | Mean: 26.4 minutes | Mean: 3.5 µg/mL | - |

| Horses (Geriatric) | 2.2 mg/kg IV | 5 hours | - | - |

| Horses (Young Adult) | 2.2 mg/kg IV | 5 hours | - | - |

| Goats | 4.4 mg/kg Oral | 3.47 ± 0.39 hours | 0.46 ± 0.09 µg/mL | - |

| Camels | 4.5 mg/kg IV | - | - | 23.9 ± 2.09 |

Data compiled from multiple sources.[2][11][12][13]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of oxyphenbutazone as a metabolite of phenylbutazone.

Analysis of Phenylbutazone and Oxyphenbutazone by LC-MS/MS

This method is suitable for the simultaneous quantification of phenylbutazone and oxyphenbutazone in biological matrices such as plasma, serum, and urine.[14]

4.1.1. Sample Preparation (Liquid-Liquid Extraction)

-

To 1 mL of plasma or serum, add an internal standard (e.g., deuterated phenylbutazone).

-

Acidify the sample with a suitable acid (e.g., 1 M phosphoric acid).

-

Add 5 mL of an organic extraction solvent (e.g., a mixture of ethyl acetate and methanol).

-

Vortex the mixture for 10 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in a reconstitution solution (e.g., a mixture of ammonium formate, methanol, and acetonitrile).[14]

4.1.2. Chromatographic Conditions

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.7 µm).[14]

-

Mobile Phase A: 5 mM Ammonium formate in water (pH 3.9).[14]

-

Mobile Phase B: Acetonitrile.[14]

-

Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, which is then decreased over time to elute the analytes.

-

Flow Rate: 0.5 mL/min.[14]

-

Injection Volume: 5-20 µL.

4.1.3. Mass Spectrometry Conditions

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Detection Mode: Selected Reaction Monitoring (SRM).

-

Precursor and Product Ions: Specific precursor-to-product ion transitions for phenylbutazone, oxyphenbutazone, and the internal standard should be optimized.

dot

LC-MS/MS analysis workflow.

In Vitro Metabolism Studies using Liver Microsomes

This protocol is designed to investigate the enzymatic conversion of phenylbutazone to oxyphenbutazone in a controlled in vitro setting.[2]

4.2.1. Incubation Mixture

-

Pooled liver microsomes (from the species of interest).

-

Phenylbutazone (substrate) at various concentrations.

-

NADPH regenerating system (cofactor).

-

Phosphate buffer (to maintain pH).

4.2.2. Experimental Procedure

-

Pre-incubate the liver microsomes and buffer at 37°C.

-

Add phenylbutazone to the mixture and briefly pre-incubate.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C with shaking for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by adding a quenching solvent (e.g., cold acetonitrile).

-

Centrifuge the mixture to pellet the protein.

-

Analyze the supernatant for the presence of oxyphenbutazone using a validated analytical method like LC-MS/MS.

4.2.3. Enzyme Kinetics

-

To determine the kinetic parameters (Km and Vmax), perform the assay with a range of phenylbutazone concentrations.

-

Plot the rate of oxyphenbutazone formation against the substrate concentration and fit the data to the Michaelis-Menten equation.[2]

Mechanism of Action: Cyclooxygenase Inhibition

Both phenylbutazone and oxyphenbutazone exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[15]

The Cyclooxygenase Pathway

COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever. There are two main isoforms of COX:

-

COX-1: Constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastrointestinal mucosa and maintaining renal blood flow.

-

COX-2: Inducible and is upregulated during inflammation, leading to the production of pro-inflammatory prostaglandins.

Inhibition by Oxyphenbutazone

Oxyphenbutazone, like its parent compound, is a non-selective inhibitor of both COX-1 and COX-2. By blocking the active site of these enzymes, it prevents the synthesis of prostaglandins, thereby reducing inflammation, pain, and fever. The inhibition of COX-2 is responsible for the therapeutic effects, while the inhibition of COX-1 is associated with many of the adverse effects.

dot

Inhibition of the COX pathway.

Toxicology of Oxyphenbutazone

The use of oxyphenbutazone in humans was discontinued due to its association with severe and life-threatening adverse effects.[3]

Hematological Toxicity

The most significant toxicity associated with oxyphenbutazone is bone marrow suppression , which can lead to:

-

Aplastic anemia: A rare but serious condition where the bone marrow fails to produce enough new blood cells.[14]

-

Agranulocytosis: A severe reduction in the number of white blood cells (granulocytes).

-

Thrombocytopenia: A deficiency of platelets in the blood, leading to an increased risk of bleeding.

Experimental Protocol for Assessing Hematotoxicity (General Model): Animal models of drug-induced aplastic anemia, often using agents like benzene or busulfan, can be adapted to study the hematological effects of oxyphenbutazone.[12]

-

Animal Model: Use a suitable rodent model (e.g., mice or rats).

-

Drug Administration: Administer oxyphenbutazone at various dose levels for a specified duration.

-

Monitoring: Regularly collect blood samples to perform complete blood counts (CBCs) to assess red blood cells, white blood cells, and platelets.

-

Bone Marrow Analysis: At the end of the study, collect bone marrow from the femur or tibia for histological examination and to determine cellularity and the presence of hematopoietic progenitor cells.

Gastrointestinal Toxicity

Inhibition of COX-1 by oxyphenbutazone disrupts the production of prostaglandins that are essential for maintaining the integrity of the gastrointestinal mucosa. This can lead to:

-

Gastrointestinal irritation

-

Ulceration

-

Bleeding[14]

Experimental Protocol for Assessing GI Toxicity:

-

Animal Model: Use a suitable rodent model.

-

Drug Administration: Administer oxyphenbutazone orally at different doses.

-

Macroscopic and Microscopic Evaluation: After a set period, euthanize the animals and examine the stomach and intestines for signs of ulcers, erosions, and bleeding. Collect tissue samples for histological analysis to assess for inflammation, cell damage, and ulceration.

Other Toxicities

Oxyphenbutazone has also been associated with hepatotoxicity (liver damage) and nephrotoxicity (kidney damage).[14]

Conclusion

Oxyphenbutazone monohydrate is a pharmacologically active metabolite of phenylbutazone, contributing significantly to its therapeutic effects. The metabolic conversion is primarily a hepatic hydroxylation reaction mediated by cytochrome P450 enzymes. While effective as an anti-inflammatory and analgesic agent through the inhibition of COX enzymes, the clinical use of oxyphenbutazone has been curtailed by its severe toxicological profile, particularly its association with bone marrow suppression. The information and protocols presented in this guide are intended to serve as a valuable resource for researchers and professionals involved in the study of drug metabolism, pharmacology, and toxicology.

References

- 1. Developing in vitro assays to transform gastrointestinal safety assessment: potential for microphysiological systems - Lab on a Chip (RSC Publishing) [pubs.rsc.org]

- 2. Identification and characterization of the enzymes responsible for the metabolism of the non-steroidal anti-inflammatory drugs, flunixin meglumine and phenylbutazone, in horses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. avmajournals.avma.org [avmajournals.avma.org]

- 4. escholarship.org [escholarship.org]

- 5. Pharmacokinetics of phenylbutazone and oxyphenabutazone in the pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of phenylbutazone and its metabolite oxyphenbutazone in miniature donkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phenylbutazone and oxyphenbutazone distribution into tissue fluids in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Animal models for acquired bone marrow failure syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bioivt.com [bioivt.com]

- 12. In vitro identification of cytochrome P450 enzymes responsible for drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Studies on the haemotoxicity of chloramphenicol succinate in the Dunkin Hartley guinea pig - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phenylbutazone kinetics and metabolite concentrations in the horse after five days of administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Animal Models for Acquired Bone Marrow Failure Syndromes - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Anti-inflammatory Effects of Oxyphenbutazone Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyphenbutazone, a metabolite of phenylbutazone, is a non-steroidal anti-inflammatory drug (NSAID) that exerts its effects through the non-selective inhibition of cyclooxygenase (COX) enzymes. This technical guide provides an in-depth overview of the in vitro anti-inflammatory properties of oxyphenbutazone monohydrate. It details the primary mechanism of action, including the inhibition of prostaglandin synthesis, and explores secondary mechanisms such as lysosomal membrane stabilization and modulation of immune cell activity. This document summarizes available quantitative data, outlines key experimental protocols for assessing its anti-inflammatory effects, and presents visual representations of the relevant signaling pathways and experimental workflows.

Introduction

Oxyphenbutazone is a non-steroidal anti-inflammatory drug (NSAID) that was previously used for its analgesic, antipyretic, and anti-inflammatory properties. It is an active metabolite of phenylbutazone. The primary mechanism of action of oxyphenbutazone is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation. This guide focuses on the in vitro anti-inflammatory effects of oxyphenbutazone monohydrate, providing a technical resource for researchers and professionals in drug development.

Mechanism of Action

Inhibition of Cyclooxygenase (COX) Enzymes

The principal anti-inflammatory effect of oxyphenbutazone stems from its ability to non-selectively inhibit both COX-1 and COX-2 enzymes. COX enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins (PGs) and thromboxanes involved in inflammation, pain, and fever.

-

COX-1: This isoform is constitutively expressed in most tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.

-

COX-2: This isoform is inducible and its expression is upregulated at sites of inflammation by cytokines and other inflammatory stimuli.

By inhibiting both COX-1 and COX-2, oxyphenbutazone reduces the production of prostaglandins, thereby mitigating the inflammatory response.

A study on the related compound, 4-hydroxy-oxyphenbutazone, demonstrated potent inhibition of cytokine production in in vitro cultures of peripheral blood mononuclear cells (PBMC) and whole blood (WB). In PBMC cultures, it was a more potent inhibitor of both monokines and lymphokines compared to phenylbutazone and oxyphenbutazone.

Secondary Anti-inflammatory Mechanisms

Beyond COX inhibition, oxyphenbutazone may exert its anti-inflammatory effects through other mechanisms:

-

Lysosomal Membrane Stabilization: Oxyphenbutazone has been suggested to stabilize lysosomal membranes. During inflammation, the release of lytic enzymes from lysosomes can contribute to tissue damage. By stabilizing these membranes, oxyphenbutazone may prevent the release of these enzymes and reduce tissue destruction.

-

Modulation of Immune Cell Activity: Oxyphenbutazone may also modulate the activity of immune cells, such as neutrophils and macrophages, which play a central role in the inflammatory cascade.

Quantitative In Vitro Data

Quantitative data on the in vitro anti-inflammatory effects of oxyphenbutazone monohydrate is limited in recent literature, likely due to its withdrawal from the market. The following tables are based on historical data and studies of closely related compounds.

Table 1: Cyclooxygenase (COX) Inhibition

| Compound | Target | IC50 (µM) | Assay System | Reference |

| Oxyphenbutazone | COX-1 | Data not available | ||

| Oxyphenbutazone | COX-2 | Data not available |

Table 2: Inhibition of Inflammatory Mediators

| Compound | Mediator | Cell Type | Inhibition | Concentration | Reference |

| 4-Hydroxy-oxyphenbutazone | Cytokines (Monokines, Lymphokines) | Human PBMCs | Potent Inhibition | Low concentrations |

Experimental Protocols

Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of a compound against COX-1 and COX-2.

Objective: To determine the IC50 values of oxyphenbutazone monohydrate for COX-1 and COX-2.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

Oxyphenbutazone monohydrate

-

Assay buffer (e.g., Tris-HCl)

-

Detection system (e.g., colorimetric or fluorescent probe for prostaglandin production)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of oxyphenbutazone monohydrate in the assay buffer.

-

In a 96-well plate, add the COX-1 or COX-2 enzyme to each well.

-

Add the different concentrations of oxyphenbutazone monohydrate to the respective wells. Include a vehicle control (no inhibitor) and a positive control (a known COX inhibitor).

-

Pre-incubate the enzyme with the inhibitor for a specified time at a controlled temperature (e.g., 10 minutes at 37°C).

-

Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Incubate for a specific period (e.g., 20 minutes at 37°C).

-

Stop the reaction and measure the amount of prostaglandin produced using a suitable detection method.

-

Calculate the percentage of inhibition for each concentration of oxyphenbutazone monohydrate.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Figure 1: Experimental workflow for the in vitro COX inhibition assay.

Cytokine Release Assay in Macrophages

This protocol describes how to measure the effect of oxyphenbutazone monohydrate on the release of pro-inflammatory cytokines from macrophages stimulated with lipopolysaccharide (LPS).

Objective: To quantify the inhibition of TNF-α and IL-6 release from LPS-stimulated macrophages by oxyphenbutazone monohydrate.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Cell culture medium (e.g., DMEM)

-

Lipopolysaccharide (LPS) from E. coli

-

Oxyphenbutazone monohydrate

-

ELISA kits for TNF-α and IL-6

-

96-well cell culture plates

-

CO2 incubator

Procedure:

-

Seed macrophages in a 96-well plate and allow them to adhere overnight in a CO2 incubator at 37°C.

-

Prepare various concentrations of oxyphenbutazone monohydrate in cell culture medium.

-

Pre-treat the cells with the different concentrations of oxyphenbutazone monohydrate for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a negative control (cells only), a vehicle control (cells + LPS + vehicle), and a positive control (cells + LPS + a known inhibitor).

-

Incubate the plates for a specified period (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Quantify the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of cytokine release for each concentration of oxyphenbutazone monohydrate.

-

Determine the IC50 value for the inhibition of each cytokine.

Lysosomal Membrane Stabilization Assay

This assay assesses the ability of oxyphenbutazone monohydrate to stabilize red blood cell membranes, which serves as a model for lysosomal membrane stabilization.

Objective: To evaluate the membrane-stabilizing activity of oxyphenbutazone monohydrate.

Materials:

-

Fresh whole human blood

-

Phosphate buffered saline (PBS)

-

Hypotonic solution (e.g., distilled water)

-

Oxyphenbutazone monohydrate

-

Centrifuge

-

Spectrophotometer

Procedure:

-

Prepare a 2% red blood cell (RBC) suspension from fresh whole blood by washing the cells with PBS.

-

Prepare different concentrations of oxyphenbutazone monohydrate in PBS.

-

In separate tubes, mix the RBC suspension with the different concentrations of oxyphenbutazone monohydrate. Include a control with PBS instead of the drug.

-

Induce hemolysis by adding a hypotonic solution to each tube.

-

Incubate the mixture at room temperature for a specified time (e.g., 30 minutes).

-

Centrifuge the tubes to pellet the intact RBCs.

-

Measure the absorbance of the supernatant at 560 nm to quantify the amount of hemoglobin released.

-

Calculate the percentage of hemolysis inhibition for each concentration of oxyphenbutazone monohydrate.

Signaling Pathways

The anti-inflammatory effects of oxyphenbutazone monohydrate are primarily mediated through the inhibition of the cyclooxygenase pathway.

Figure 2: The arachidonic acid cascade and the inhibitory action of oxyphenbutazone monohydrate.

Conclusion

Oxyphenbutazone monohydrate demonstrates in vitro anti-inflammatory activity primarily through the non-selective inhibition of COX-1 and COX-2 enzymes, leading to a reduction in prostaglandin synthesis. Additional mechanisms, such as the stabilization of lysosomal membranes, may also contribute to its overall anti-inflammatory profile. While a complete quantitative profile for oxyphenbutazone monohydrate is not available in recent literature, the provided experimental protocols offer a framework for its further in vitro characterization. The diagrams presented visually summarize the key signaling pathways and experimental workflows relevant to understanding its mechanism of action. This technical guide serves as a foundational resource for researchers and scientists in the field of anti-inflammatory drug discovery and development.

An In-depth Technical Guide to the Cyclooxygenase (COX) Inhibition Profile of Oxyphenbutazone Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Oxyphenbutazone is a non-steroidal anti-inflammatory drug (NSAID) that was historically used for its potent anti-inflammatory, analgesic, and antipyretic properties.[1] It is an active metabolite of phenylbutazone.[1][2][3] The primary mechanism of action of oxyphenbutazone is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—lipid compounds that play a significant role in inflammation, pain, and fever.[1] There are two main isoforms of this enzyme: COX-1 and COX-2. Oxyphenbutazone is characterized as a non-selective COX inhibitor, meaning it inhibits both isoforms.[2][4][5][6]

The non-selective nature of oxyphenbutazone's COX inhibition is responsible for both its therapeutic effects and its adverse side effects. Inhibition of COX-2 is largely responsible for the anti-inflammatory and analgesic actions, while the inhibition of the constitutively expressed COX-1, which is involved in protecting the gastric mucosa and maintaining platelet function, can lead to gastrointestinal irritation and bleeding.[1] Due to a significant side effect profile, including the risk of bone marrow suppression, the use of oxyphenbutazone has been largely discontinued in human medicine.[1]

This guide provides a detailed examination of the COX inhibition profile of oxyphenbutazone monohydrate, with a focus on the underlying biochemical pathways and the experimental methods used to characterize COX inhibitors.

Mechanism of Action: The Cyclooxygenase Pathway

The anti-inflammatory effects of oxyphenbutazone are primarily mediated through the inhibition of the cyclooxygenase (COX) pathway. This pathway is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. COX enzymes then catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes.

-

COX-1 is a constitutively expressed enzyme found in most tissues. It is involved in physiological "housekeeping" functions, such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and facilitating platelet aggregation.

-

COX-2 is an inducible enzyme. Its expression is upregulated at sites of inflammation by cytokines and other inflammatory stimuli. The prostaglandins produced by COX-2 mediate the classic signs of inflammation: pain, swelling, redness, and heat.

By non-selectively inhibiting both COX-1 and COX-2, oxyphenbutazone reduces the production of prostaglandins at sites of inflammation (COX-2 inhibition) and also interferes with the protective functions of prostaglandins in the gut and platelets (COX-1 inhibition).

Figure 1. Simplified signaling pathway of COX inhibition by Oxyphenbutazone Monohydrate.

Quantitative Inhibition Profile

A critical aspect of characterizing a COX inhibitor is determining its half-maximal inhibitory concentration (IC50) for both COX-1 and COX-2. The ratio of these values (COX-1 IC50 / COX-2 IC50) provides a selectivity index. A lower selectivity index indicates a more potent inhibition of COX-2 relative to COX-1.

Despite a thorough literature search, specific IC50 values for oxyphenbutazone monohydrate against human or other mammalian COX-1 and COX-2 enzymes were not found in the available scientific articles. However, data for its parent compound, phenylbutazone, in horses can provide some context.

| Compound | COX-1 IC50 | COX-2 IC50 | Selectivity Index (COX-1/COX-2) | Species |

| Oxyphenbutazone Monohydrate | Data not available | Data not available | Data not available | - |

| Phenylbutazone | 1,900 ng/mL | 1,200 ng/mL | 1.58 | Equine |

| Data for Phenylbutazone is from a study on horses and may not be directly extrapolated to humans. |

Experimental Protocols for COX Inhibition Assays

Several in vitro methods are available to determine the inhibitory activity of compounds against COX-1 and COX-2. These assays are essential for screening and characterizing potential NSAIDs.

Generalized Experimental Workflow

The general workflow for an in vitro COX inhibition assay involves the incubation of the COX enzyme with the test compound, followed by the addition of arachidonic acid to initiate the enzymatic reaction. The amount of prostaglandin produced is then measured, and the percentage of inhibition is calculated relative to a control without the inhibitor.

Figure 2. A generalized workflow for in vitro COX inhibition assays.

Detailed Methodologies

This method is based on the peroxidase activity of COX. The reaction between PGG2 (produced by COX from arachidonic acid) and a colorimetric substrate is measured.

-

Materials:

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

Test compound (Oxyphenbutazone monohydrate) dissolved in a suitable solvent (e.g., DMSO)

-

Arachidonic acid (substrate)

-

Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

-

96-well microplate

-

Microplate reader

-

-

Protocol:

-

To each well of a 96-well plate, add the reaction buffer, heme, and the COX enzyme (either COX-1 or COX-2).

-

Add various concentrations of oxyphenbutazone monohydrate to the wells. Include a control with no inhibitor.

-

Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).

-

Add the colorimetric substrate to all wells.

-

Initiate the reaction by adding arachidonic acid.

-

Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time.

-

Calculate the rate of reaction and determine the percentage of inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

This is a highly sensitive method that measures the light produced from the reaction of a chemiluminescent substrate with PGG2.

-

Materials:

-

COX-1 and COX-2 enzymes

-

Tris-phenol buffer

-

Hematin solution

-

Test compound

-

Arachidonic acid

-

Chemiluminescent substrate

-

White, opaque 96-well microplate

-

Luminometer

-

-

Protocol:

-

In a white microplate, add Tris-phenol buffer and hematin solution to each well.

-

Add the COX enzyme preparation (COX-1 or COX-2) to the appropriate wells.

-

Add the test compound (oxyphenbutazone monohydrate) at various concentrations.

-

Pre-incubate at room temperature for a specified time (e.g., 5-10 minutes).

-

Initiate the reaction by adding the chemiluminescent substrate and arachidonic acid.

-

Immediately measure the luminescence using a luminometer.

-

Calculate the percentage of inhibition and determine the IC50.

-

This method offers high specificity and sensitivity by directly measuring the amount of a specific prostaglandin (e.g., PGE2) produced.

-

Materials:

-

COX-1 and COX-2 enzymes

-

Tris-HCl buffer (pH 8.0)

-

Hematin and L-epinephrine (cofactors)

-

Test compound

-

Arachidonic acid

-

Internal standard (e.g., deuterated PGE2)

-

Solvents for extraction (e.g., ethyl acetate)

-

LC-MS/MS system

-

-

Protocol:

-

In a microcentrifuge tube, mix the Tris-HCl buffer, hematin, and L-epinephrine.

-

Add the COX enzyme and incubate briefly.

-

Add the test compound and pre-incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding arachidonic acid and incubate for a set time (e.g., 2 minutes).

-

Stop the reaction by adding a quenching solution (e.g., formic acid).

-

Add the internal standard.

-

Extract the prostaglandins using an organic solvent.

-

Evaporate the solvent and reconstitute the sample in the mobile phase.

-

Analyze the sample using LC-MS/MS to quantify the amount of PGE2 produced.

-

Determine the percentage of inhibition and calculate the IC50.

-

Conclusion

Oxyphenbutazone monohydrate is a non-selective inhibitor of both COX-1 and COX-2 enzymes, which is the basis for its anti-inflammatory, analgesic, and antipyretic effects. While the lack of publicly available, specific IC50 values for oxyphenbutazone presents a gap in its quantitative characterization, the experimental protocols detailed in this guide provide a robust framework for determining the COX inhibition profile of this and other NSAIDs. A thorough understanding of a compound's activity against COX isoforms is critical for predicting its therapeutic efficacy and potential for adverse effects, making these assays indispensable tools in drug development and pharmacological research. The provided diagrams of the COX signaling pathway and experimental workflows offer a clear visual aid for understanding these complex processes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. madbarn.com [madbarn.com]

- 3. mdpi.com [mdpi.com]

- 4. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. avmajournals.avma.org [avmajournals.avma.org]

- 6. researchgate.net [researchgate.net]

Antimicrobial Properties of Oxyphenbutazone Monohydrate Against Mycobacterium tuberculosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tuberculosis remains a formidable global health challenge, exacerbated by the rise of multidrug-resistant strains of Mycobacterium tuberculosis. The repurposing of existing drugs presents a promising avenue for the discovery of novel anti-tuberculosis agents. This technical guide provides an in-depth analysis of the antimicrobial properties of oxyphenbutazone monohydrate, a non-steroidal anti-inflammatory drug (NSAID), against Mycobacterium tuberculosis. Recent studies have unveiled its potent and selective activity, particularly against non-replicating persister cells, which are notoriously difficult to eradicate with conventional antibiotics. This document details the mechanism of action, quantitative antimicrobial data, and the experimental protocols utilized in these pivotal studies.

Mechanism of Action: A Prodrug Approach to Targeting Persister Cells

Oxyphenbutazone's efficacy against M. tuberculosis is not direct but rather relies on its conversion to an active metabolite within the specific microenvironment inhabited by the tubercle bacilli. It functions as a prodrug, activated by the very conditions that induce the non-replicating state in M. tuberculosis.

Key aspects of its mechanism of action include:

-

Selective activity: Oxyphenbutazone monohydrate demonstrates selective bactericidal activity against non-replicating Mycobacterium tuberculosis.[1][2]

-

Activation in the host microenvironment: The anti-mycobacterial action of oxyphenbutazone is contingent on its 4-hydroxylation to form 4-butyl-4-hydroxy-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione (4-OH-OPB). This conversion is facilitated by conditions that mimic the host environment where M. tuberculosis resides, such as mild acidity and the presence of reactive nitrogen intermediates (RNIs).[3]

-

Dual efficacy of the active metabolite: The resulting metabolite, 4-OH-OPB, is effective against both replicating and non-replicating M. tuberculosis, including strains resistant to standard anti-TB drugs.[3]

-

Molecular targets: 4-OH-OPB exerts its bactericidal effect by depleting essential flavins and forming covalent adducts with N-acetyl-cysteine and, crucially, mycothiol, a key antioxidant in mycobacteria.[3]

-

Synergistic potential: The active metabolite, 4-OH-OPB, has been shown to act synergistically with other oxidants and several existing anti-tuberculosis drugs, suggesting its potential role in combination therapies.[3]

Quantitative Antimicrobial Data

The in vitro activity of oxyphenbutazone and its active metabolite has been quantified against various strains of M. tuberculosis. The following tables summarize the key findings.

Table 1: Minimum Inhibitory Concentration (MIC) of Oxyphenbutazone

| M. tuberculosis Strain | Assay Condition | MIC | Reference |

| Multidrug-Resistant (MDR) | Resazurin Microdilution Assay | MIC₅₀: 40 mg/L | Gujadhur et al., 2017 |

| Multidrug-Resistant (MDR) | Resazurin Microdilution Assay | MIC₉₀: 60 mg/L | Gujadhur et al., 2017 |

| Replicating | Agar Plate Assay | 10 µg/mL | Gold et al., 2012[3] |

Table 2: Minimum Inhibitory Concentration (MIC) of 4-hydroxy-oxyphenbutazone (4-OH-OPB)

| M. tuberculosis Strain | Assay Condition | MIC | Reference |

| Replicating H37Rv | Liquid Culture (low BSA) | 25 µM | Gold et al., 2012[3] |

| Streptomycin-resistant | Liquid Culture | 13 µM | Gold et al., 2012[3] |

| Ethionamide-resistant | Liquid Culture | 13 µM | Gold et al., 2012[3] |

| Isoniazid-resistant | Liquid Culture | 26 µM | Gold et al., 2012[3] |

| p-aminosalicylate-resistant | Liquid Culture | 26 µM | Gold et al., 2012[3] |

| Kanamycin-resistant | Liquid Culture | 26 µM | Gold et al., 2012[3] |

| Ethambutol-resistant | Liquid Culture | 26 µM | Gold et al., 2012[3] |

Experimental Protocols

The determination of the antimicrobial activity of oxyphenbutazone against M. tuberculosis has primarily been conducted using the Resazurin Microdilution Assay (REMA). This colorimetric assay provides a reliable and cost-effective method for assessing mycobacterial viability.

Resazurin Microdilution Assay (REMA) Protocol

This protocol is a synthesized representation based on established methodologies for M. tuberculosis susceptibility testing.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis.

Principle: Resazurin, a blue-colored, non-fluorescent, and cell-permeable dye, is reduced by the metabolic activity of viable cells to the pink-colored and highly fluorescent resorufin. The color change serves as a visual indicator of cell growth. The MIC is defined as the lowest concentration of the drug that prevents this color change.

Materials:

-

Culture Medium: Middlebrook 7H9 broth supplemented with 0.1% casitone, 0.5% glycerol, and 10% OADC (oleic acid, albumin, dextrose, catalase).

-

Compound: Oxyphenbutazone monohydrate, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.

-

M. tuberculosis Culture: A mid-log phase culture of the desired M. tuberculosis strain.

-

96-well Microtiter Plates: Sterile, U-bottom plates.

-

Resazurin Solution: A sterile 0.01% (w/v) solution of resazurin sodium salt in distilled water.

-

Control Drugs: Isoniazid and/or Rifampicin for quality control.

Procedure:

-

Preparation of Drug Dilutions:

-

Serially dilute the stock solution of oxyphenbutazone in the culture medium directly in the 96-well plate to achieve the desired final concentrations.

-

Include a drug-free well for growth control and a medium-only well for sterility control.

-

-

Inoculum Preparation:

-

Adjust the turbidity of the M. tuberculosis culture to a McFarland standard of 1.0.

-

Dilute the adjusted inoculum (typically 1:20) in the culture medium to achieve the final desired bacterial concentration.

-

-

Inoculation:

-

Add the prepared inoculum to each well containing the drug dilutions and the growth control well.

-

-

Incubation:

-

Seal the plates to prevent evaporation and incubate at 37°C for 7 days.

-

-

Addition of Resazurin:

-

After the initial incubation period, add the resazurin solution to each well.

-

Re-incubate the plates at 37°C for 24-48 hours.

-

-

Reading the Results:

-

Visually inspect the plates for a color change.

-

The MIC is the lowest concentration of the drug that remains blue (no color change to pink).

-

Limitations and Future Directions

While the in vitro data for oxyphenbutazone and its active metabolite are compelling, several limitations and areas for future research exist:

-

In Vivo Efficacy: A significant challenge in the preclinical development of oxyphenbutazone is its rapid metabolism to an inactive form in mice. This makes standard murine models of tuberculosis unsuitable for evaluating its in vivo efficacy. Alternative animal models with metabolic profiles more similar to humans may be necessary to assess its therapeutic potential.

-

Minimum Bactericidal Concentration (MBC): To date, specific MBC values for oxyphenbutazone and 4-OH-OPB against M. tuberculosis have not been extensively reported. Determining the MBC would provide crucial information on the cidal versus static nature of the compound.

-

Toxicity and Pharmacokinetics: As an NSAID, oxyphenbutazone has a known side-effect profile. Further investigation into the pharmacokinetics and potential toxicity of the active metabolite, 4-OH-OPB, is warranted, especially in the context of long-term tuberculosis therapy.

-

Clinical Trials: The unique challenge of its metabolic profile in mice may hinder the progression of oxyphenbutazone to clinical trials, as preclinical animal efficacy studies are a standard regulatory requirement.

Conclusion